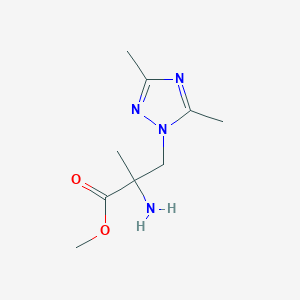
Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Amino Acid Derivative Formation: The triazole derivative is then reacted with a suitable amino acid or its ester to form the desired compound. This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the amino acid derivative to obtain this compound. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the triazole ring or the ester group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or amino group.
Reduction: Reduced forms of the triazole ring or ester group.
Substitution: Substituted triazole derivatives or ester derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its triazole moiety, which is known for its therapeutic properties.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1h-1,2,4-triazol-1-yl)-2-methylpropanoate
- Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-ethylpropanoate
- Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-phenylpropanoate
Uniqueness
Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate is unique due to the presence of the 3,5-dimethyl-1h-1,2,4-triazol-1-yl group, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives
Biological Activity
Methyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings on the biological properties of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, which is known for its role in various biological activities. The triazole moiety contributes to the compound's ability to interact with biological targets, making it a valuable scaffold for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 182.23 g/mol |
| CAS Number | 7343-34-2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
In Vitro Studies
Research has demonstrated that this compound exhibits notable antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings indicate that the compound possesses broad-spectrum antimicrobial properties.
Case Studies
A case study involving the application of this compound in treating fungal infections highlighted its effectiveness against resistant strains of Candida. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antifungal therapy alone .
Safety and Toxicology
While promising in its efficacy, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies have indicated that this compound exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to establish comprehensive safety data.
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
methyl 2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H16N4O2/c1-6-11-7(2)13(12-6)5-9(3,10)8(14)15-4/h5,10H2,1-4H3 |
InChI Key |
OOMLBTRLHKATIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















